Benzenesulfonic acid, hydroxy-, aluminum salt (3:1)
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Overview
Description
"Benzenesulfonic acid, hydroxy-, aluminum salt (3:1)" involves complex compounds that are synthesized through specific reactions involving benzenesulfonic acid derivatives and aluminum. These compounds are studied for their unique properties and potential applications in various fields.
Synthesis Analysis
The synthesis of compounds related to benzenesulfonic acid and aluminum salts often involves catalytic processes and direct esterification. For instance, the use of p-methyl-benzenesulfonic acid as a catalyst in the synthesis of ethyl p-hydroxyl benzoate showcases a method where aluminum oxide serves as a drying agent, achieving a reaction yield of 86.9% under optimal conditions (Zhang Jiang-bei, 2000).
Molecular Structure Analysis
The coordination reaction of aluminum(III) with hydroxy-quinolinesulfonic acid derivatives demonstrates the molecular structure's complexity and the possibility of linkage isomerism in these compounds. Such studies provide insights into the thermodynamic stability and the kinetics of complex formation (Z. Bai, H. Einaga, J. Hidaka, 1988).
Chemical Reactions and Properties
Chemical reactions involving aluminum salts and benzenesulfonic acid derivatives highlight the versatility and reactivity of these compounds. For example, the aluminum chloride–facilitated electrophilic aromatic substitution of benzene with thionyl chloride leads to the formation of diphenyl sulfoxide, showcasing a novel reduction of sulfur during the process (Xiaoping Sun et al., 2010).
Physical Properties Analysis
The study of hydroxy-substituted alkyl benzenesulfonates provides insight into the dynamic interfacial dilational properties of surfactants, highlighting the impact of surfactant conformation and surface layer arrangement on these properties (Yuping Huang et al., 2007).
Chemical Properties Analysis
Research on the interaction between humic acid (HA) and aluminum coagulants reveals the significant role of carboxyl and hydroxyl groups in HA molecules on Al-binding properties. This study offers valuable insights into the mechanism of HA removal through coagulation, emphasizing the influence of functional group patterns (Jina Song et al., 2019).
Scientific Research Applications
Synthesis and Catalysis
The utilization of benzenesulfonic acid derivatives in synthesis and catalysis has been demonstrated in various studies. For example, the synthesis of ethyl p-hydroxyl benzoate employed p-methyl-benzenesulfonic acid as a catalyst, showcasing the role of benzenesulfonic acid derivatives in esterification reactions. This process achieved an 86.9% yield under optimized conditions, highlighting the efficiency of these compounds in synthetic chemistry Zhang Jiang-bei, 2000. Similarly, in the Friedel-Crafts sulfonylation reaction, the use of benzenesulfonic acid derivatives as Lewis acid catalysts facilitated the transformation of benzene and substituted benzenes with high yields, underlining their utility in organic synthesis S. Nara, J. Harjani, M. Salunkhe, 2001.
Material Science and Polymer Chemistry
Benzenesulfonic acid derivatives have also found applications in material science, particularly in the preparation and modification of polymers. For instance, the synthesis of Zn-Al layered double hydroxide incorporating benzenesulfonate demonstrated the potential of these compounds in creating materials with specific compositions and structures M. Ogawa, Y. Sugiyama, 2009. Additionally, the preparation of Poly(3,4-ethylenedioxythiophene) doped with alkyl benzenesulfonates showcased their role in enhancing the electrical properties of conducting polymers Jeeyoung Yoo, Min-Soo Kim, Uejin Lee, T. Yeu, 2006.
Environmental Applications
The application of benzenesulfonic acid derivatives extends to environmental science, where they have been used in the treatment and detection of pollutants. For example, the use of Alizarine Violet N, derived from benzenesulfonic acid, for aluminum determination in water treatment demonstrates the environmental relevance of these compounds Alailson F. Dantas, Antonio Celso Spinola Costa, S. Ferreira, 2000.
Analytical Chemistry
In analytical chemistry, the spectral properties of benzenesulfonic acid derivatives have been utilized for the colorimetric determination of metal ions, such as the detection of trace Fe3+ ions using a multifunctional dye based on benzenesulfonic acid, demonstrating the versatility of these compounds in analytical applications L. Hu, L. Nie, Xu Guangnian, Hanbing Shi, Xiaoqing Xu, Xiangzhong Zhang, Zhengquan Yan, 2014.
Safety And Hazards
Benzenesulfonic acid, hydroxy-, aluminum salt (3:1) is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
aluminum;benzenesulfonic acid;trihydroxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H6O3S.Al.3H2O/c3*7-10(8,9)6-4-2-1-3-5-6;;;;/h3*1-5H,(H,7,8,9);;3*1H2/q;;;+3;;;/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVCIVDNHNBFMS-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.[OH-].[OH-].[OH-].[Al+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21AlO12S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic acid, hydroxy-, aluminum salt (3:1) | |
CAS RN |
1300-35-2 |
Source
|
Record name | Aluminum phenolsulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, hydroxy-, aluminum salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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